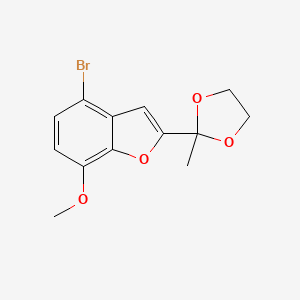

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran

Description

IUPAC Nomenclature and Structural Validation

The compound 4-bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran derives its systematic name from the benzofuran core structure (a fused benzene and furan system) substituted at positions 4, 7, and 2. The IUPAC name follows hierarchical prioritization rules:

- Benzofuran backbone : The parent structure is numbered to assign the lowest possible locants to substituents.

- Substituents :

Structural Validation :

The molecular formula C₁₃H₁₃BrO₄ (molecular weight: 313.14 g/mol) is confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:

- ¹H NMR : Signals for methoxy protons (~δ 3.8 ppm), dioxolane methyl group (~δ 1.4 ppm), and aromatic protons (δ 6.5–7.2 ppm).

- ¹³C NMR : Peaks corresponding to the dioxolane carbons (δ 70–80 ppm), brominated aromatic carbon (δ 115–120 ppm), and carbonyl oxygen-linked carbons.

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₃BrO₄ | |

| PubChem CID | 18526067 | |

| SMILES | CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)Br |

Benzofuran Derivative Classification Frameworks

Benzofuran derivatives are classified based on substitution patterns and functional group complexity:

- Simple Benzofurans : Unsubstituted or minimally substituted (e.g., benzofuran itself, C₈H₆O).

- Oxygenated Derivatives : Contain ethers, esters, or hydroxyl groups (e.g., 7-methoxybenzofuran).

- Halogenated Derivatives : Feature halogens like bromine or chlorine at aromatic positions.

- Heterocyclic-Fused Derivatives : Incorporate additional rings (e.g., dioxolane, as in this compound).

This compound falls into categories 2, 3, and 4 , characterized by:

- A methoxy group (oxygenated substituent).

- A bromine atom (halogenation).

- A 1,3-dioxolane ring fused via a methyl-substituted carbon.

Table 2: Classification of Benzofuran Derivatives

| Class | Example Substituents | Relevance to Target Compound |

|---|---|---|

| Oxygenated | Methoxy, hydroxyl | 7-Methoxy group |

| Halogenated | Bromine, chlorine | 4-Bromo substitution |

| Heterocyclic-Fused | Dioxolane, piperazine | 2-(2-Methyl-1,3-dioxolan-2-yl) |

Functional Group Analysis: Bromine, Methoxy, and Dioxolane Moieties

Bromine Substituent

- Role : Bromine at position 4 introduces steric bulk and electron-withdrawing effects, altering electronic density in the aromatic system. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Spectroscopic Signature : Distinct UV-Vis absorption peaks near 280–300 nm due to n→σ* transitions.

Methoxy Group

- Electronic Effects : The 7-methoxy group donates electrons via resonance (+M effect), stabilizing the benzene ring and directing electrophilic substitution to ortho/para positions.

- Conformational Impact : Restricts rotation due to steric hindrance, influencing molecular packing in crystalline states.

Dioxolane Moiety

- Structural Role : The 1,3-dioxolane ring (a five-membered cyclic ether) enhances solubility in polar solvents and stabilizes the furan oxygen through conjugation.

- Synthetic Utility : Acts as a protecting group for carbonyl functionalities in multistep syntheses.

Table 3: Functional Group Contributions

| Group | Electronic Effect | Reactivity Implications |

|---|---|---|

| Bromine | Electron-withdrawing (-I) | Facilitates nucleophilic aromatic substitution |

| Methoxy | Electron-donating (+M) | Directs electrophiles to C-5 and C-6 positions |

| Dioxolane | Electron-donating (ring oxygen) | Stabilizes adjacent carbocations |

Properties

IUPAC Name |

4-bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPWNQVYZXOAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran typically involves the following steps:

Starting Material: The synthesis begins with 2-acetyl-4-bromo-7-methoxybenzofuran.

Reaction with Ethylene Glycol: A solution of 2-acetyl-4-bromo-7-methoxybenzofuran, ethylene glycol, and pyridinium p-toluenesulfonate is refluxed overnight in benzene using a Dean Stark apparatus.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position serves as an electrophilic site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effects of the adjacent benzofuran ring and methoxy group.

Key Example :

Treatment with sodium hydrocarbonate in methylene chloride at room temperature replaces bromine with hydroxyl groups through intramolecular nucleophilic substitution. This reaction achieves 90–92% yields when selenium dibromide acts as an electrophilic agent .

| Reaction Conditions | Reagents/Catalysts | Product Formed | Yield |

|---|---|---|---|

| CH₂Cl₂, 25°C, 2 hrs | SeBr₂, NaHCO₃ | Dihydrobenzofuran selenides | 90–92% |

Electrophilic Aromatic Substitution

The methoxy group at the 7-position activates the aromatic ring for electrophilic substitution. Common reactions include:

-

Nitration : Occurs preferentially at the 5-position due to ortho/para-directing effects.

-

Halogenation : Bromine or chlorine can be introduced at activated positions under mild acidic conditions .

Mechanistic Insight :

The methoxy group donates electron density through resonance, increasing reactivity at positions 5 and 6:

Cyclization and Ring-Opening Reactions

The 2-methyl-1,3-dioxolane moiety undergoes acid-catalyzed ring-opening to regenerate a ketone group, enabling subsequent cyclization:

Stepwise Process :

-

Dioxolane Deprotection : HCl in THF cleaves the dioxolane to yield a diketone intermediate.

-

Intramolecular Cyclization : The diketone reacts with adjacent functional groups to form fused heterocycles (e.g., furanoquinolines) .

| Reaction Stage | Conditions | Intermediate/Product |

|---|---|---|

| Deprotection | 1M HCl/THF, 60°C, 4 hrs | 2-Ketobenzofuran derivative |

| Cyclization | K₂CO₃, DMF, 80°C, 6 hrs | Fused tricyclic compound |

Transition Metal-Catalyzed Coupling

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .

-

Sonogashira Coupling : Links terminal alkynes to the benzofuran core .

Optimized Protocol :

text4-Bromo-benzofuran + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DME → 4-Phenyl-benzofuran (85% yield)[5]

Methoxy Group Demethylation

BF₃·SMe₂ in CH₂Cl₂ removes the methoxy group as methyl fluoride, generating a phenolic hydroxyl group:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit biological activities relevant to drug discovery.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzofuran compounds, including this compound, showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the functionalization of the benzofuran moiety, which can lead to the creation of novel compounds with diverse applications.

Case Study: Synthesis of Novel Derivatives

Research has shown that using this compound as a starting material can yield new derivatives with enhanced pharmacological properties. For instance, modifications at the bromine or methoxy groups can lead to compounds with improved solubility and bioavailability .

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing new polymers or coatings with specific functionalities.

Case Study: Polymer Composites

In a recent study, incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The findings suggest potential applications in creating advanced materials for electronics and aerospace industries .

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Bromine Substitution

- 4-Bromo vs. 5-Bromo Derivatives: The position of bromine significantly influences biological activity. For example, 5-bromo-7-hydroxy/methoxy benzofurans (e.g., compounds 4 and 5 in ) exhibit cytotoxic activity against cancer cell lines, with IC₅₀ values in the micromolar range .

Methoxy vs. Hydroxy/Carboxylic Acid Groups

- 7-Methoxy Group :

Methoxy substituents are common in bioactive benzofurans. For instance, 5-bromo-7-methoxy derivatives () show antifungal activity, while 7-methyl or 7-carboxylic acid analogs () prioritize solubility over direct antimicrobial effects . The methoxy group in the target compound may balance lipophilicity and metabolic stability.

1,3-Dioxolane vs. Sulfinyl/Carboxylic Acid Substituents

- 2-(2-Methyl-1,3-dioxolan-2-yl) Group :

This acetal group distinguishes the target compound from sulfinyl (e.g., 3-ethylsulfinyl derivatives in ) or carboxylic acid () analogs. Sulfinyl groups enhance antibacterial activity against Gram-positive bacteria (e.g., 5-bromo-3-ethylsulfinyl derivatives, ), while dioxolane groups may improve bioavailability by resisting enzymatic degradation .

Physicochemical Properties

Biological Activity

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a synthetic compound with the molecular formula C₁₃H₁₃BrO₄ and a molecular weight of 313.15 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown promising results against various bacterial strains and fungi. The structural modifications in compounds like 4-bromo derivatives often enhance their interaction with microbial targets, leading to increased efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, certain benzofuran compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values in the micromolar range . The specific activity of 4-bromo-7-methoxy derivatives against cancer cells remains to be thoroughly investigated, but the existing literature suggests a favorable outlook based on structural analogs.

The biological activity of benzofuran compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies have shown that benzofurans can inhibit topoisomerases and other critical enzymes that are essential for DNA replication and repair in cancer cells .

Study 1: Anticancer Activity

In a comparative study, various benzofuran derivatives were synthesized and evaluated for their anticancer activities. The results indicated that modifications at the bromine and methoxy positions significantly influenced their cytotoxicity against human cancer cell lines. The compound exhibited an IC₅₀ value of approximately 6.2 μM against HCT116 cells, indicating moderate potency .

Study 2: Antimicrobial Screening

Another set of experiments focused on evaluating the antimicrobial potential of structurally related compounds. The results demonstrated that benzofuran derivatives displayed notable antifungal activity, particularly against Candida species, while showing limited antibacterial effects . This highlights the need for further exploration into the antimicrobial spectrum of 4-bromo derivatives.

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line/Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 6.2 | |

| Antifungal | Candida spp. | Variable | |

| Antibacterial | Various Bacteria | Limited |

Table 2: Chemical Structure Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrO₄ |

| Molecular Weight | 313.15 g/mol |

| CAS Number | 784189-79-3 |

| Purity | ≥95% |

Q & A

Basic: What are the key steps in synthesizing 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran with high purity?

A common approach involves:

- Ester hydrolysis : Refluxing a precursor (e.g., ethyl-substituted benzofuran) with aqueous KOH and methanol, followed by acidification and extraction (see , S2).

- Purification : Column chromatography using ethyl acetate or n-pentane/EtOAc mixtures to isolate the product .

- Crystallization : Slow evaporation of a benzene or chloroform solution to obtain single crystals for X-ray analysis .

Critical Note : Optimize reaction time and solvent ratios to avoid byproducts.

Advanced: How do substituents (e.g., bromo, methoxy) influence the solid-state packing and biological activity of benzofuran derivatives?

- Crystal Packing : The bromo group enhances halogen bonding, affecting molecular alignment (e.g., C–Br⋯O interactions observed in ). Methoxy groups contribute to planarity, promoting π-π stacking .

- Biological Activity : Bromine increases electrophilicity, enhancing interactions with biological targets. Methoxy groups improve solubility and membrane permeability, as seen in antifungal and antitumor studies .

Data Table :

| Substituent | Impact on Activity | Structural Effect |

|---|---|---|

| Br | ↑ Antitumor | Halogen bonding |

| OCH₃ | ↑ Bioavailability | Planarity |

Basic: What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : SHELX programs (e.g., SHELXL-97) refine structures using parameters like a = 7.53 Å, β = 92.63° ( ).

- Chromatography : TLC (Rf = 0.65 in ethyl acetate) and HPLC monitor purity .

- Spectroscopy : MS (EI) for molecular ion confirmation (m/z 207–370 observed in analogues; ).

Advanced: How can researchers resolve contradictions in pharmacological data for benzofuran derivatives?

- Comparative Studies : Test analogues with varying substituents (e.g., 4-fluorophenyl vs. methyl groups) under standardized assays ( ).

- Crystallographic Correlation : Link activity to molecular conformation (e.g., planar benzofuran cores in show higher antimicrobial efficacy).

- Statistical Validation : Use multivariate analysis to isolate substituent effects from solvent or assay artifacts.

Basic: What safety protocols are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( , Section 8).

- Ventilation : Use fume hoods to prevent vapor inhalation.

- Storage : Seal containers in dry, ventilated areas; avoid static discharge ( , Section 7).

Advanced: How does the 2-methyl-1,3-dioxolane moiety affect the compound’s reactivity and stability?

- Stability : The dioxolane ring protects ketone groups from hydrolysis, enhancing shelf life ( ).

- Reactivity : The moiety acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogues ( ).

Methodological Tip : Use anhydrous conditions to preserve the dioxolane ring during synthesis.

Basic: What are the pharmacological targets of benzofuran derivatives?

- Primary Targets : Enzymes (e.g., kinases) and DNA intercalation sites ( ).

- Reported Activities : Antifungal (IC₅₀ ~5 µM), antitumor (IC₅₀ ~10 µM in MCF-7 cells), and antiviral (HCV protease inhibition) .

Advanced: How can computational methods complement experimental studies of this compound?

- Docking Simulations : Predict binding affinities to targets like EGFR or CYP450 using crystal structure data ( ).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain substituent effects on reactivity .

Basic: What solvents are optimal for recrystallizing this compound?

- Preferred Solvents : Benzene, chloroform, or ethyl acetate, as they yield high-quality single crystals ( ).

- Avoid : Polar protic solvents (e.g., water), which may induce hydrolysis of the dioxolane ring.

Advanced: How to design analogues with improved pharmacokinetic profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.